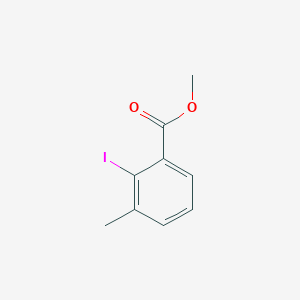

Methyl 2-Iodo-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVMBKJRAJYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552569 | |

| Record name | Methyl 2-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-60-7 | |

| Record name | Methyl 2-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-iodo-3-methylbenzoate CAS number 103441-60-7

An In-Depth Technical Guide to Methyl 2-iodo-3-methylbenzoate (CAS: 103441-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structural arrangement, featuring an iodide, a methyl group, and a methyl ester on a benzene ring, makes it a versatile building block, particularly in the realm of metal-catalyzed cross-coupling reactions. The sterically hindered ortho-iodo group, influenced by the adjacent methyl substituent, presents both unique challenges and opportunities for chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and applications, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Detailed, field-proven protocols for its synthesis and key transformations are provided to enable its effective use in the laboratory.

Introduction to this compound

This compound, with the CAS number 103441-60-7, is a key organic intermediate.[1][2] Its value lies in the strategic placement of its functional groups. The carbon-iodine bond is the primary reactive site, susceptible to a variety of powerful C-C and C-N bond-forming reactions. The methyl ester can serve as a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The ortho methyl group provides steric influence that can affect reaction kinetics and selectivity, a factor that must be considered during reaction design. This combination makes the molecule a valuable precursor for creating highly substituted aromatic systems, which are common motifs in drug candidates and functional materials.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 103441-60-7 | [1][3] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95-97% | [2][3] |

| Storage | Store at 4°C, protect from light | [2] |

| SMILES | CC1=C(C(=CC=C1)C(=O)OC)I | [1] |

| InChIKey | HQVMBKJRAJYZQK-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is sparse, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogs.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern (doublets and triplets) characteristic of a 1,2,3-trisubstituted benzene ring. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm, and the aromatic methyl protons (-CH₃) would be a singlet further upfield, around 2.2-2.4 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the typical 120-145 ppm range, with the carbon attached to the iodine atom being significantly shielded (appearing more upfield, ~90-100 ppm) due to the heavy atom effect. The ester methyl carbon will be around 52 ppm, and the aromatic methyl carbon will be around 20 ppm.[6][7]

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 276. A characteristic peak corresponding to the loss of the methoxy group ([M-31]⁺) and the carboxylate group ([M-59]⁺) would also be expected.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester functional group, typically appearing around 1720-1730 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹) and C-O stretching from the ester (~1250-1300 cm⁻¹).[9][10][11]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A robust and logical pathway involves the Sandmeyer-type iodination of the corresponding aniline derivative.

The overall transformation can be visualized as follows:

Causality of the Synthetic Route:

-

Esterification First: The synthesis begins with the esterification of 2-amino-3-methylbenzoic acid.[5] Performing this step first protects the carboxylic acid, which could otherwise interfere with the diazotization reaction or lead to unwanted side products.

-

Diazotization: The amino group on Methyl 2-amino-3-methylbenzoate is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures (0-5 °C). This is a critical step that transforms the stable amino group into an excellent leaving group (N₂).[12]

-

Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the nitrogen gas to form the stable C-I bond, yielding the final product. This is a classic and reliable method for introducing iodine onto an aromatic ring.[12]

Purification: The crude product is typically an oil. Purification involves an aqueous workup to remove inorganic salts and unreacted starting materials, followed by extraction with an organic solvent. The final purification is best achieved by flash column chromatography on silica gel.

Chemical Reactivity: A Hub for Cross-Coupling Reactions

The synthetic utility of this compound is overwhelmingly demonstrated in its role as a substrate for palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is highly reactive towards oxidative addition to a Pd(0) center, initiating the catalytic cycle for several named reactions.

Suzuki-Miyaura Coupling

This reaction forms a new C-C bond by coupling the aryl iodide with an organoboron reagent (boronic acid or boronate ester). It is a cornerstone of modern synthesis for creating biaryl structures.[13][14][15]

Expertise & Causality: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[13] The steric hindrance from the ortho-methyl group on the substrate may require more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher reaction temperatures to promote the initial oxidative addition step efficiently.[13]

Sonogashira Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. This reaction typically requires a copper(I) co-catalyst.[16][17][18][19]

Expertise & Causality: The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[20] The choice of an amine base (e.g., triethylamine, diisopropylamine) is twofold: it deprotonates the alkyne and also serves as the solvent. The high reactivity of the C-I bond often allows these reactions to proceed under mild conditions, sometimes even at room temperature.[20]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. It is an indispensable tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[21][22][23][24][25]

Expertise & Causality: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[24] The choice of ligand is paramount to prevent catalyst decomposition and facilitate the final reductive elimination step. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art and are essential for achieving high yields, especially with sterically demanding substrates like this compound.[21][22]

Applications in Research and Drug Development

The true value of this compound is as an intermediate. The products derived from its cross-coupling reactions are scaffolds for a wide range of applications:

-

Pharmaceuticals: The biaryl, arylalkyne, and arylamine structures formed are privileged motifs in medicinal chemistry, found in kinase inhibitors, GPCR modulators, and other therapeutic agents. The specific 2,3-disubstitution pattern allows for the creation of conformationally constrained molecules to probe protein binding pockets.

-

Materials Science: Arylalkyne derivatives are precursors to conjugated polymers and organic light-emitting diodes (OLEDs), where the rigid, linear alkyne unit contributes to desirable electronic and photophysical properties.[20]

-

Agrochemicals: Substituted aromatic cores are common in modern herbicides and fungicides. This building block allows for the rapid generation of diverse compound libraries for screening and lead optimization.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They are based on established procedures for analogous substrates and represent a robust starting point for experimentation.

Synthesis of this compound

This protocol is adapted from standard Sandmeyer-type procedures.[5][12]

Step A: Esterification of 2-Amino-3-methylbenzoic Acid

-

Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-amino-3-methylbenzoate, which can often be used without further purification.

Step B: Diazotization and Iodination

-

Dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess iodine), then with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for coupling with arylboronic acids.[13][14]

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system (e.g., a 4:1 mixture of dioxane/water or toluene/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Sonogashira Coupling

This protocol is suitable for coupling with terminal alkynes.[16][20]

-

To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and copper(I) iodide (CuI, 3-6 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) via syringe.

-

Add the terminal alkyne (1.1-1.3 eq) dropwise with stirring.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify via flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is for coupling with primary or secondary amines.[21][22]

-

In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

-

Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere.

-

Add the desired amine (1.2 eq) via syringe.

-

Seal the tube and heat the reaction in a preheated oil bath (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapor and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its true potential is realized through its efficient participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These transformations provide reliable access to complex, highly substituted aromatic compounds that are of significant interest to the pharmaceutical and materials science industries. By understanding its synthesis, reactivity, and proper handling, researchers can effectively leverage this intermediate to accelerate their discovery and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate - Mass spectrum (electron ionization). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-Iodo-3-methylbenzoate. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

-

SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved January 7, 2026, from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate - IR Spectrum. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

-

PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of Sonogashira reactions for the preparation of molecular organic materials. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 7, 2026, from [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved January 7, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103441-60-7 [sigmaaldrich.com]

- 3. 103441-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-Iodo-3-methyl-benzoic acid methyl ester(103441-60-7) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl 3-methylbenzoate(99-36-5) 13C NMR spectrum [chemicalbook.com]

- 8. Methyl-2-iodobenzoate [webbook.nist.gov]

- 9. Methyl 4-Iodo-3-methylbenzoate | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl-2-iodobenzoate [webbook.nist.gov]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scielo.br [scielo.br]

- 15. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Physical and chemical properties of Methyl 2-iodo-3-methylbenzoate

An In-depth Technical Guide to Methyl 2-iodo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound (CAS No. 103441-60-7) is a halogenated aromatic ester that serves as a highly valuable intermediate in modern organic synthesis.[1] Its unique substitution pattern—featuring an iodide, a methyl group, and a methyl ester on a benzene ring—offers a rich platform for constructing complex molecular architectures. The presence of the iodine atom, in particular, makes it an excellent substrate for a wide array of cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed look into its synthesis, and an exploration of its reactivity and potential applications for professionals in the chemical and pharmaceutical sciences.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. This compound is typically supplied as a liquid, and its key identifiers and physical characteristics are summarized below.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonym | 2-Iodo-3-methyl-benzoic acid methyl ester | [2] |

| CAS Number | 103441-60-7 | [1][2][3] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | Commercially available at ≥95% or ≥97% | [1][3] |

| InChI Key | HQVMBKJRAJYZQK-UHFFFAOYSA-N | [1][2] |

Part 2: Synthesis and Manufacturing

While specific, peer-reviewed syntheses for this compound are not extensively documented, a logical and efficient pathway can be designed based on established organic chemistry principles. The most practical approach involves a two-step process: the selective iodination of 3-methylbenzoic acid followed by esterification.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Iodination of 3-Methylbenzoic Acid

Causality: The directing effects of the substituents on the starting material, 3-methylbenzoic acid, are key to this synthesis. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The desired product requires iodination ortho to the methyl group. A robust iodinating system is required to achieve this transformation efficiently. A method adapted from the synthesis of similar iodo-benzoic acids can be employed, using iodine and iodic acid in the presence of a zeolite catalyst to drive the reaction.[4]

Experimental Protocol:

-

Reactor Setup: To a 1 L reactor equipped with a mechanical stirrer and reflux condenser, add 3-methylbenzoic acid (1.0 eq), acetic acid (4 parts), and acetic anhydride (1.2 parts).[4]

-

Reagent Addition: Add iodine (0.7 eq), a 70% aqueous iodic acid solution (0.4 eq), and H-β-form zeolite (0.2 parts).[4]

-

Reaction: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and remove the zeolite catalyst by filtration.

-

Quenching & Precipitation: Add a 10% aqueous sodium thiosulfate solution to the filtrate to quench any remaining iodine, followed by the addition of water to precipitate the crude product.[4]

-

Isolation: Collect the precipitated 2-iodo-3-methylbenzoic acid by filtration, wash with cold water, and dry under vacuum.[5]

Step 2: Fischer Esterification

Causality: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using an excess of methanol shifts the equilibrium towards the formation of the methyl ester product. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Experimental Protocol:

-

Reactor Setup: Dissolve the dried 2-iodo-3-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude liquid can be purified by vacuum distillation to yield pure this compound.[6]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its aryl iodide group. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzene ring.

Role in Cross-Coupling Reactions

Aryl iodides are premier substrates for reactions like the Suzuki, Heck, and Sonogashira couplings due to their high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides. This makes this compound a valuable building block for introducing a substituted phenyl ring into a target molecule.[7][8]

Caption: Role of aryl iodides in palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are proprietary or still emerging, its structural motifs are highly relevant in pharmaceutical development. Related iodinated benzoic acid derivatives are critical intermediates in the synthesis of important drugs.

-

Tyrosine Kinase Inhibitors: The isomeric intermediate, Methyl 3-iodo-4-methylbenzoate, is a key building block in the synthesis of Ponatinib, a medication used to treat certain types of leukemia.[7] This highlights the value of such isomers in constructing the complex scaffolds of modern targeted therapies.

-

Anti-Diabetic Agents: Another related compound, 5-Iodo-2-methylbenzoic Acid, serves as an essential intermediate in the development of advanced APIs for anti-diabetic medications.[9]

-

General Scaffolding: The 2,3-disubstituted benzoic acid framework is a common feature in many biologically active molecules. The ability to further functionalize this compound via cross-coupling makes it a versatile starting point for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful and an irritant.[1][3]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

-

Storage:

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined physical properties, coupled with the high reactivity of its aryl iodide moiety, make it a strategic intermediate for researchers and process chemists. From facilitating the construction of novel carbon-carbon bonds to serving as a foundational piece in the synthesis of potential pharmaceutical agents, this compound holds significant promise for advancing complex synthetic projects. By understanding its properties, synthesis, and reactivity, scientists can fully leverage its potential to accelerate discovery and development.

References

-

PubChem. This compound | C9H9IO2 | CID 13924925. [Link]

-

PubChem. Methyl 4-Iodo-3-methylbenzoate | C9H9IO2 | CID 231757. [Link]

-

NIST. Methyl-2-iodobenzoate. [Link]

-

ChemicalBook. Methyl 2-iodobenzoate. [Link]

- Google Patents.

-

PubChem. Benzoic acid, 2-iodo-, methyl ester | C8H7IO2 | CID 69132. [Link]

-

Wikipedia. Methyl 4-iodobenzoate. [Link]

Sources

- 1. This compound | 103441-60-7 [sigmaaldrich.com]

- 2. This compound | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 103441-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2-IODO-3-METHYLBENZOIC ACID | 108078-14-4 [chemicalbook.com]

- 6. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. innospk.com [innospk.com]

- 8. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

Synthesis of Methyl 2-iodo-3-methylbenzoate from 2-iodo-3-methyl-benzoic acid

Abstract: This document provides a comprehensive technical guide for the synthesis of methyl 2-iodo-3-methylbenzoate from 2-iodo-3-methyl-benzoic acid. The primary method detailed is the Fischer esterification, a robust and widely adopted acid-catalyzed reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and data interpretation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its synthesis from 2-iodo-3-methyl-benzoic acid is a fundamental esterification reaction. This guide focuses on the Fischer esterification method, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] This method is favored for its simplicity and cost-effectiveness, especially on a larger scale.[2]

The Underlying Chemistry: Fischer Esterification

The conversion of 2-iodo-3-methyl-benzoic acid to its methyl ester via Fischer esterification is an equilibrium-driven process.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in an excess of the alcohol, which in this case is methanol.[4]

Reaction Mechanism

The mechanism of Fischer esterification involves a series of reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.[1][5]

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]

-

Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.[2]

-

Deprotonation: The final step involves the deprotonation of the protonated ester to yield the final product, this compound, and regenerate the acid catalyst.[6]

To drive the equilibrium towards the product side, an excess of methanol is typically used, in accordance with Le Châtelier's principle.[5] Alternatively, the removal of water as it is formed can also shift the equilibrium.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |

| 2-Iodo-3-methyl-benzoic acid | C₈H₇IO₂ | 262.04 | 10.0 g (38.1 mmol) | Sigma-Aldrich | Purity: 97% |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL (2.47 mol) | Fisher Scientific | Excess reagent and solvent |

| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 3.0 mL | Sigma-Aldrich | Catalyst |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | In-house prep. | For neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Fisher Scientific | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Sigma-Aldrich | Drying agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel

-

Filter paper

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (38.1 mmol) of 2-iodo-3-methyl-benzoic acid in 100 mL of anhydrous methanol.[7]

-

Catalyst Addition: While stirring, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the solution.[8] The addition should be done in a fume hood with appropriate personal protective equipment (PPE).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[8] Let the reaction proceed under reflux for 4-6 hours.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.[7]

-

Add 50 mL of diethyl ether to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure buildup.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with 50 mL of water, followed by two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[8][9] Be cautious during the bicarbonate wash as carbon dioxide gas will be evolved.

-

Finally, wash the organic layer with 50 mL of brine (saturated NaCl solution).

-

-

Drying and Solvent Removal:

-

Drain the organic layer into a clean, dry Erlenmeyer flask and add approximately 5 g of anhydrous magnesium sulfate.

-

Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.

-

Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary, although for many applications, the crude product may be of sufficient purity.

Safety and Hazard Information

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

-

2-Iodo-3-methyl-benzoic acid: May cause skin, eye, and respiratory irritation.[10]

-

Methanol: Highly flammable liquid and vapor.[11] Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Causes damage to organs, particularly the optic nerve.[11][12]

-

Sulfuric Acid: Causes severe skin burns and eye damage.[14][15][16] Reacts violently with water, generating significant heat.[16][17]

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Data and Expected Results

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodo-3-methyl-benzoic acid | C₈H₇IO₂ | 262.04 | 150-153[18] | - |

| This compound | C₉H₉IO₂ | 276.07[19] | - | - |

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester group and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ester group (typically around 1720-1740 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum of a similar compound, methyl 2-iodobenzoate, shows a molecular ion peak at m/z 262.[20]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and work-up process.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. studylib.net [studylib.net]

- 8. One moment, please... [operachem.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. 2-Iodo-3-methylbenzoic acid | C8H7IO2 | CID 2759365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mgc-a.com [mgc-a.com]

- 13. sds.chemtel.net [sds.chemtel.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. teck.com [teck.com]

- 16. fishersci.com [fishersci.com]

- 17. seastarchemicals.com [seastarchemicals.com]

- 18. 2-IODO-3-METHYLBENZOIC ACID | 108078-14-4 [chemicalbook.com]

- 19. This compound | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Benzoic acid, 2-iodo-, methyl ester | C8H7IO2 | CID 69132 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of Methyl 2-iodo-3-methylbenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-iodo-3-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive interpretation of the NMR spectra, grounded in fundamental principles of spectroscopy and substituent effects. The guide elucidates the expected chemical shifts, coupling constants, and multiplicities for each nucleus. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data and presents a logical workflow for structural elucidation. This analysis is supported by authoritative references to ensure scientific integrity and provide a reliable resource for the characterization of this important chemical intermediate.

Introduction

This compound (C₉H₉IO₂) is a substituted aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular scaffolds.[1] The precise arrangement of the iodo, methyl, and methyl ester substituents on the benzene ring gives rise to a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its unambiguous structural verification.

The power of NMR lies in its ability to provide detailed information about the chemical environment of individual atomic nuclei (specifically ¹H and ¹³C) within a molecule. By analyzing parameters such as chemical shift (δ), spin-spin coupling (J), and signal integration, one can deduce the connectivity and spatial relationships of atoms. This guide offers a predictive analysis of the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Symmetry Analysis

To effectively predict the NMR spectra, we must first analyze the molecule's structure. This compound lacks any element of symmetry (such as a plane or axis of symmetry). Consequently, all protons and all carbon atoms are chemically non-equivalent. This leads to the expectation of a distinct signal for each unique proton and carbon in their respective NMR spectra.

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich source of information for its structural verification. This guide presents a detailed predictive analysis, highlighting the key spectral features that arise from its unique substitution pattern. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the non-equivalent protons, while the ¹³C NMR spectrum will display nine unique resonances, including a characteristic upfield signal for the carbon bearing the iodine atom. By following the outlined experimental protocols and interpretation workflow, researchers can confidently characterize this compound and ensure its identity and purity for applications in synthesis and drug discovery.

References

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. [Link]

-

Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(8), 505-516. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-iodo-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides a comprehensive technical overview of Methyl 2-iodo-3-methylbenzoate, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed synthetic protocols, and its practical applications in cross-coupling reactions, supported by field-proven insights and established methodologies.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (CAS No. 103441-60-7) is an aromatic ester that has garnered significant interest in the field of organic synthesis.[1][2] Its structure, featuring an iodine atom ortho to a methyl ester and meta to a methyl group on a benzene ring, presents a unique combination of steric and electronic properties. This substitution pattern makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and functional materials.[1] The presence of the carbon-iodine bond is of particular significance, as it serves as a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These computed properties, sourced from comprehensive databases, provide essential information for reaction planning and purification.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 103441-60-7 | [1][2] |

| Molecular Formula | C₉H₉IO₂ | [2] |

| Molecular Weight | 276.07 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥97% | [4] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 170 | [1] |

Safety and Handling

This compound is classified as a substance with potential health hazards. Adherence to standard laboratory safety protocols is essential when handling this compound.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic disconnections: the esterification of the corresponding carboxylic acid or the direct iodination of the parent ester.

Synthetic Route 1: Fischer Esterification of 2-iodo-3-methylbenzoic Acid

This is a classical and reliable method for the preparation of esters. The reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Reaction Scheme:

Figure 1: Fischer-Speier esterification of 2-iodo-3-methylbenzoic acid.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the esterification of similar aromatic carboxylic acids.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodo-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol serves to shift the equilibrium of this reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.[6]

-

Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[7] It also acts as a dehydrating agent, further driving the equilibrium forward.

-

Reflux: Heating the reaction to reflux increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe.

Synthetic Route 2: Direct Iodination of Methyl 3-methylbenzoate

Direct iodination of the aromatic ring of methyl 3-methylbenzoate (methyl m-toluate) is an alternative approach. This electrophilic aromatic substitution requires an iodinating agent and typically an oxidizing agent to generate the electrophilic iodine species.

Reaction Scheme:

Figure 2: Direct iodination of methyl 3-methylbenzoate.

Conceptual Protocol:

A plausible protocol, based on methods for the iodination of other methylbenzoic acids, is outlined below.[8][9]

-

Reaction Setup: In a reaction vessel, dissolve methyl 3-methylbenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add iodine (I₂) and a suitable oxidizing agent (e.g., periodic acid, nitric acid, or potassium persulfate) to the solution. An acid catalyst may also be required.

-

Reaction Execution: Heat the reaction mixture with stirring for several hours. Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled and poured into water. The excess iodine would be quenched with a solution of sodium thiosulfate. The product would then be extracted with an organic solvent, washed, dried, and purified, likely involving column chromatography to separate the desired 2-iodo isomer from other regioisomers.

Challenges and Considerations:

-

Regioselectivity: The primary challenge in this approach is controlling the regioselectivity of the iodination. The methyl and methyl ester groups are both ortho-, para-directing, but the steric hindrance from the methyl group might favor iodination at the 2-position to some extent. However, the formation of other isomers is highly likely, necessitating careful purification.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The methyl ester protons will appear as a singlet at approximately 3.9 ppm, and the ring methyl protons will also be a singlet, likely in the range of 2.3-2.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the typical aromatic region (120-145 ppm), with the carbon attached to the iodine atom showing a characteristic upfield shift compared to a non-substituted carbon. The methyl ester and ring methyl carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic ring and the methyl groups, and C-O stretching of the ester.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 276. A characteristic fragmentation pattern would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies predominantly in its use as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in these transformations, allowing for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[21] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.

General Reaction Scheme:

Figure 3: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

The following is a generalized protocol based on established methods for the Suzuki-Miyaura coupling of aryl iodides.[22][23][24][25]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbenes and cinnamates.[26][27][28][29][30]

General Reaction Scheme:

Figure 4: Heck reaction of this compound.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of aryl alkynes.[31][32][33][34][35]

General Reaction Scheme:

Figure 5: Sonogashira coupling of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties and the high reactivity of its carbon-iodine bond make it an excellent substrate for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. The synthetic routes to this compound are accessible through established organic transformations. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

- Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Clara, J., et al. (2003). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. The Journal of Organic Chemistry, 68(9), 3569–3573.

- Gulea, M., et al. (2018). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ChemistrySelect, 3(30), 8632-8637.

-

ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2010). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 66(10), 1811-1851.

-

Malaysian Journal of Analytical Sciences. (n.d.). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Retrieved from [Link]

-

Scribd. (n.d.). Che Menu | PDF | Chemical Compounds | Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Retrieved from [Link]

- Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

-

ResearchGate. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura cross-coupling of iodobenzene and phenylboronic acid in representative glycerol−triacetin mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene.... Retrieved from [Link]

-

ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from [Link]

-

University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-Iodo-3-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

AA Blocks. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

- Elsinghorst, P. W., et al. (2013). Synthesis and application of (13)C-labeled 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an immunosuppressant observed in caramel food colorings. Journal of Agricultural and Food Chemistry, 61(31), 7494–7499.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US5302748A - Esterification process.

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.

-

NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Homework.Study.com. (n.d.). In the synthesis of methyl benzoate, a large excess of methanol and a small amount of sulfuric.... Retrieved from [Link]

-

Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodo-3-methyl-benzoic acid methyl ester(103441-60-7) 1H NMR spectrum [chemicalbook.com]

- 4. 103441-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. homework.study.com [homework.study.com]

- 8. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 9. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 10. 103441-60-7|this compound|BLD Pharm [bldpharm.com]

- 11. Methyl-2-iodobenzoate [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Methyl-2-iodobenzoate [webbook.nist.gov]

- 14. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]

- 16. Methyl 3-methylbenzoate(99-36-5) 13C NMR [m.chemicalbook.com]

- 17. METHYL 3-IODO-4-METHOXYBENZOATE(35387-93-0) IR Spectrum [m.chemicalbook.com]

- 18. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 20. Methyl 3-methylbenzoate(99-36-5) IR Spectrum [m.chemicalbook.com]

- 21. uwindsor.ca [uwindsor.ca]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mjas.analis.com.my [mjas.analis.com.my]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. rsc.org [rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

An In-depth Technical Guide to Methyl 2-iodo-3-methylbenzoate: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic value of a chemical building block is defined by its synthetic accessibility, functional group tolerance, and predictable reactivity. Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7) has emerged as a quintessential example of such a scaffold. Its sterically-defined aromatic core, adorned with an ortho-iodo group, presents a highly versatile handle for advanced molecular construction. This guide moves beyond a simple recitation of facts; it is designed to provide a deep, practical understanding of this reagent from the perspective of its synthesis, purification, and strategic application. The protocols and insights contained herein are curated to empower researchers to leverage the full potential of this valuable intermediate, ensuring both efficiency and reproducibility in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound is an aromatic ester whose structure is foundational to its utility. The ortho-disposition of the iodo and methyl groups, combined with the methyl ester, creates a unique electronic and steric environment that dictates its reactivity profile.

A summary of its key quantitative data is presented below for rapid reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| CAS Number | 103441-60-7 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3][4] |

Strategic Synthesis: A Self-Validating Protocol

The synthesis of this compound requires careful consideration of regioselectivity. Direct iodination of 3-methylbenzoic acid is often unselective, leading to a mixture of isomers that are challenging to separate. A more robust and reliable strategy involves a two-step sequence starting from 2-amino-3-methylbenzoic acid. This approach leverages the precision of the Sandmeyer reaction to install the iodide at the desired position, followed by a standard esterification.

This protocol is designed as a self-validating system. Each step includes checkpoints and characterization guidance to ensure the integrity of the intermediates and the final product.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Part 1: Esterification of 2-Amino-3-methylbenzoic Acid

Causality: The carboxylic acid is first protected as a methyl ester. This is a critical step because the free carboxylic acid can interfere with the subsequent diazotization reaction by altering the pH and potentially reacting with the reagents. A standard Fischer-Speier esterification is efficient and cost-effective for this purpose.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3-methylbenzoic acid (1.0 equiv.) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise at room temperature with stirring.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 2-amino-3-methylbenzoate, which can often be used in the next step without further purification. A protocol for this esterification reports a yield of 92%.[5]

Part 2: Sandmeyer Reaction to Synthesize this compound

Causality: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides.[6] The process involves the formation of a diazonium salt intermediate, which is then displaced by an iodide nucleophile. This method provides excellent regiocontrol, ensuring the iodine is introduced specifically at the C2 position. A similar process is used for the industrial production of the related methyl 2-iodobenzoate.[7]

Experimental Protocol:

-

Diazotization: Suspend Methyl 2-amino-3-methylbenzoate (1.0 equiv.) in a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl) at 0-5°C in an ice bath. To this stirred suspension, add a solution of sodium nitrite (1.05 equiv.) in water dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equiv.) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt complex.

-

Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine (the dark color will disappear).

-

Extraction: Extract the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification Protocol

Causality: The crude product may contain unreacted starting material or side products from the Sandmeyer reaction. Column chromatography is the most effective method for obtaining high-purity this compound.

Experimental Protocol:

-

Chromatography Setup: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

Elution: Apply the crude product to the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[3]

Applications in Advanced Organic Synthesis

The C(sp²)-I bond in this compound is its most valuable feature, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[2] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of pharmaceuticals and functional materials.

Core Reactivity Profile

Caption: Key applications in palladium-catalyzed cross-coupling.

Application Example: Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between aryl halides and arylboronic acids.[8] The high reactivity of the C-I bond in this compound allows this reaction to proceed under relatively mild conditions, offering a direct route to complex bi-aryl structures.

General Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

-

Heating: Heat the reaction mixture with vigorous stirring to 80-100°C.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Application Example: Sonogashira Coupling

Causality: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to an alkyne.[9] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for complex heterocyclic compounds. The reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst.

General Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) in an anhydrous solvent like THF or DMF.

-

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent in some cases. Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting aryl iodide is consumed (monitor by TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper laboratory safety practices are non-negotiable.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container to prevent degradation.[3]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for molecular innovation. Its robust and regioselective synthesis, coupled with its high reactivity in cornerstone cross-coupling reactions, makes it an indispensable intermediate for chemists in both academic and industrial settings. This guide has provided the foundational knowledge and detailed, validated protocols necessary to confidently synthesize, purify, and apply this reagent. By understanding the causality behind each experimental step, researchers can not only replicate these methods but also intelligently adapt them to construct the novel molecules that will drive future discoveries.

References

-